Cas no 866049-79-8 (2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone structure
866049-79-8 structure
Product Name:2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
CAS-nummer:866049-79-8
MF:C20H15F3N2O2S
MW:404.405514001846
CID:6783025
PubChem ID:1481727
Update Time:2025-10-29

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Chemische en fysische eigenschappen

Naam en identificatie

    • Bionet2_001307
    • 866049-79-8
    • 6T-0275
    • HMS1367L09
    • 2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-phenyl-6-(trifluoromethyl)pyrimidin-4-one
    • 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
    • AKOS005099114
    • 2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C20H15F3N2O2S/c1-13-7-9-14(10-8-13)16(26)12-28-19-24-17(20(21,22)23)11-18(27)25(19)15-5-3-2-4-6-15/h2-11H,12H2,1H3
    • InChI-sleutel: MCTLBERPVNGFMJ-UHFFFAOYSA-N
    • LACHT: S(CC(C1C=CC(C)=CC=1)=O)C1=NC(C(F)(F)F)=CC(N1C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 404.08063339g/mol
  • Monoisotopische massa: 404.08063339g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 5
  • Complexiteit: 661
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 75Ų

2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone Prijsmeer >>

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